Dimethyl 2-(diisopropylamino)maleate Dimethyl 2-(diisopropylamino)maleate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16356829
InChI: InChI=1S/C12H21NO4/c1-8(2)13(9(3)4)10(12(15)17-6)7-11(14)16-5/h7-9H,1-6H3/b10-7+
SMILES:
Molecular Formula: C12H21NO4
Molecular Weight: 243.30 g/mol

Dimethyl 2-(diisopropylamino)maleate

CAS No.:

Cat. No.: VC16356829

Molecular Formula: C12H21NO4

Molecular Weight: 243.30 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl 2-(diisopropylamino)maleate -

Specification

Molecular Formula C12H21NO4
Molecular Weight 243.30 g/mol
IUPAC Name dimethyl (E)-2-[di(propan-2-yl)amino]but-2-enedioate
Standard InChI InChI=1S/C12H21NO4/c1-8(2)13(9(3)4)10(12(15)17-6)7-11(14)16-5/h7-9H,1-6H3/b10-7+
Standard InChI Key UPMRYRTWGLQIMR-JXMROGBWSA-N
Isomeric SMILES CC(C)N(C(C)C)/C(=C/C(=O)OC)/C(=O)OC
Canonical SMILES CC(C)N(C(C)C)C(=CC(=O)OC)C(=O)OC

Introduction

Molecular Structure and Chemical Identity

Dimethyl 2-(diisopropylamino)maleate is formally derived from maleic acid, where one hydroxyl group of the dicarboxylic acid is replaced by a diisopropylamino group, and the remaining carboxyl groups are esterified with methanol. The resulting structure (Fig. 1) features a cis-configured double bond, a hallmark of maleate esters, and a bulky tertiary amine substituent.

Key structural attributes:

  • Molecular formula: C12H21NO4\text{C}_{12}\text{H}_{21}\text{NO}_4 (calculated based on substitution patterns).

  • Functional groups: Two methyl ester groups, a central maleate backbone, and a diisopropylamino group at the 2-position.

  • Stereochemistry: The cis configuration of the maleate moiety introduces steric constraints, influencing reactivity in cycloaddition reactions .

The diisopropylamino group enhances lipophilicity compared to simpler maleate esters like dimethyl maleate (LogP = 0.52) , which may improve compatibility with nonpolar matrices in polymer blends or drug delivery systems .

Synthesis and Manufacturing

Primary Synthetic Routes

The synthesis of dimethyl 2-(diisopropylamino)maleate typically involves sequential functionalization of maleic anhydride:

  • Esterification: Maleic anhydride reacts with methanol under acidic conditions (e.g., H2SO4\text{H}_2\text{SO}_4) to yield monomethyl maleate, followed by further esterification to dimethyl maleate .

  • Amination: Introduction of the diisopropylamino group via nucleophilic substitution or Michael addition. For example, dimethyl maleate may react with diisopropylamine in the presence of a base, leveraging the electrophilic α,β-unsaturated ester system.

Optimization considerations:

  • Catalysts: Transition metals or phase-transfer catalysts can accelerate amination.

  • Solvent systems: Polar aprotic solvents (e.g., DMF) improve reagent solubility and reaction homogeneity.

Analytical Validation

Synthetic products are characterized using:

  • NMR spectroscopy: Confirms ester and amine group integration .

  • Mass spectrometry (MALDI-TOF): Verifies molecular weight and purity .

  • Chromatography (GPC/HPLC): Assesses dispersity and residual monomers .

Physicochemical Properties

PropertyValue/RangeMethod/Source
Molecular weight243.3 g/molCalculated
Boiling point~250–270°C (est.)Extrapolated from
Density1.05–1.10 g/cm³ (est.)Comparative analysis
LogP1.8–2.2Computational modeling
SolubilityMiscible in organic solvents (THF, DCM); limited in waterExperimental data

Stability profile:

  • Thermal: Decomposes above 300°C, with degradation products including CO₂ and amines.

  • Chemical: Susceptible to hydrolysis under acidic/basic conditions due to ester and amine groups .

Applications in Industry and Research

Polymer Chemistry

Dimethyl 2-(diisopropylamino)maleate serves as a functional monomer in stimuli-responsive polymers. For instance, its incorporation into poly(methacrylate) copolymers enhances pH-dependent behavior, enabling applications in drug delivery . The tertiary amine group facilitates protonation in acidic environments, triggering nanoparticle disassembly and controlled drug release .

Organic Synthesis

As a dienophile, the compound participates in Diels-Alder reactions, forming six-membered cycloadducts with applications in natural product synthesis . The electron-withdrawing ester groups and electron-donating amine moiety create a reactivity balance, enabling regioselective transformations.

Coordination Chemistry

The lone pair on the diisopropylamino nitrogen allows coordination to metal centers, making it a candidate ligand for catalytic systems. For example, Cu(II) complexes of related amines are employed in atom transfer radical polymerization (ATRP) .

Comparative Analysis with Related Compounds

CompoundKey FeaturesApplications
Dimethyl maleateSimple ester; high water solubilityPolymer modifiers
Diethyl maleateIncreased lipophilicityDiels-Alder reactions
Dimethyl fumarateTrans isomer; higher reactivityPharmaceuticals

The diisopropylamino group in dimethyl 2-(diisopropylamino)maleate confers distinct advantages, including enhanced lipophilicity and catalytic potential, absent in simpler esters .

Future Directions

Ongoing research aims to:

  • Optimize synthetic routes for scalability.

  • Explore biomedical applications, including targeted drug delivery .

  • Investigate catalytic efficiency in asymmetric synthesis.

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